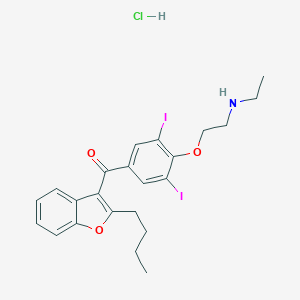

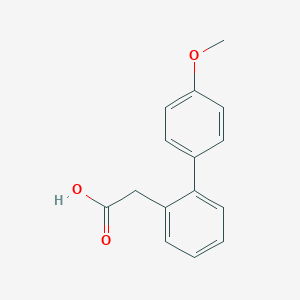

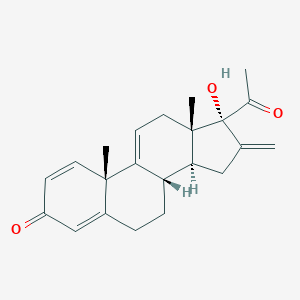

Estrone b-D-glucuronide sodium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of estrone glucuronide conjugates involves techniques such as mixed anhydride and active ester coupling procedures. These methods yield conjugates with specific acylation sites, crucial for their biological activity and interaction with enzymes. For instance, the conjugation of lysozyme with estrone glucuronide through the mixed anhydride procedure predominantly targets lysine residue 33, influencing the conjugate's biochemical properties (Smales, Moore, & Blackwell, 1999).

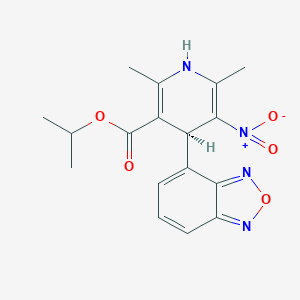

Molecular Structure Analysis

The structure of estrone glucuronide conjugates is determined by the sites of acylation and the nature of the coupling reagent used in their synthesis. The environment of the amino groups in the protein structure, such as lysozyme, and the nucleophilicity of individual lysine residues, play significant roles in the acylation process, impacting the final molecular structure of the conjugates.

Chemical Reactions and Properties

Estrone glucuronide conjugates exhibit specific chemical reactions based on their structure, such as the ability to bind to estrogen receptors and activate or inhibit immune cells. For example, certain glucuronides can compete with estradiol for binding to estrogen receptors, indicating their potential weak estrogenic activity and their role in biological processes like natural killer cell activation (Zhang et al., 1999).

Applications De Recherche Scientifique

Environmental Impact and Detection Techniques

Estrone β-D-glucuronide sodium salt, a metabolite of estrone, has been the subject of research due to its relevance as an environmental contaminant and its implications for water quality and wildlife. The presence of estrone and its metabolites, including the glucuronide conjugates, in environmental waters is a concern due to their endocrine-disrupting capabilities. Research has highlighted the need for effective detection and treatment methods to mitigate the impact of these substances.

Livestock wastes are identified as potential sources of estrone glucuronides, contributing to environmental contamination. The mobility and persistence of these compounds in agricultural lands highlight the importance of standardized methods for analyzing their presence and understanding their fate in the environment (Hanselman, Graetz, & Wilkie, 2003).

Advanced analytical techniques have been developed for the sensitive and selective determination of steroid hormones, including estrone glucuronides, in environmental samples. Innovations in sample purification and the use of novel sorbents such as molecularly imprinted polymers have enhanced the detection capabilities, addressing the challenges of measuring low concentrations of estrogens in water (Czarny, Szczukocki, Krawczyk, Zieliński, Miękoś, & Gadzała-Kopciuch, 2017).

Health and Clinical Implications

In the clinical and health context, estrone glucuronides play a significant role in various physiological and pathological processes. Their measurement and manipulation have implications for disease diagnosis, treatment, and understanding hormone-related mechanisms.

- Estrone sulfate (E1S), closely related to estrone glucuronides, serves as a biomarker in conditions requiring the estimation of low levels of estrogen. The potential applications of measuring E1S include risk stratification for breast cancer and monitoring hormonal therapy responses. This highlights the broader context in which estrone glucuronides might be studied for their clinical relevance (Rezvanpour & Don-Wauchope, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULYLQKWDXDFZ-QHIGSJCSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635555 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone beta-D-glucuronide sodium salt | |

CAS RN |

15087-01-1 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)